Navigating the Physicochemical Landscape of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate: A Technical Guide
Navigating the Physicochemical Landscape of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a halogenated pyridine derivative of significant interest in the synthesis of novel agrochemicals and pharmaceuticals. Its utility as a chemical intermediate stems from the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the reactive sites introduced by the chlorine atoms on the pyridine ring. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.
This technical guide provides a comprehensive overview of the known physical properties of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate. Due to the limited publicly available data for this specific ester, this guide also presents a detailed analysis of its immediate precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, to offer a valuable comparative context and deeper insight for researchers.
Chemical Identity and Structure
A clear understanding of the molecular structure is the foundation for interpreting the physical properties of a compound. The structures of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and its precursor are depicted below. The key difference is the presence of the methyl ester group at the 4-position of the pyridine ring.
Caption: Chemical structures of the target compound and its precursor.
Core Physical Properties of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate
The available physical property data for Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 1147979-43-8 | [1] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1] |
| Molecular Weight | 274.02 g/mol | [1] |
| Boiling Point | 120 °C at 0.01 mmHg | [1] |
| Density | 1.539 ± 0.06 g/cm³ (Predicted) | [1] |
In-Depth Analysis of the Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine
To provide a more robust understanding, a detailed examination of the physical properties of the well-characterized precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7), is presented. These properties offer a reliable benchmark for estimating the behavior of its derivatives.
| Property | Value | Source |
| CAS Number | 69045-84-7 | |
| Molecular Formula | C₆H₂Cl₂F₃N | [2] |
| Molecular Weight | 215.99 g/mol | |
| Appearance | Clear colorless to yellow liquid | [3] |
| Melting Point | 8-9 °C | [4] |
| Boiling Point | 176 °C at 760 mmHg; 80 °C at 20 mmHg | [5] |
| Density | 1.549 g/mL at 25 °C | |
| Refractive Index | n20/D 1.475 | |
| Flash Point | 79 °C (closed cup) | |
| Solubility | 380 mg/L in water at 24 °C; Soluble in organic solvents like methanol and acetone. | [3] |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [6] |
The physical state of 2,3-dichloro-5-(trifluoromethyl)pyridine as a liquid at room temperature with a relatively high boiling point is consistent with its molecular weight and polar nature.[3] Its limited water solubility is expected for a halogenated organic molecule, a crucial factor in both its synthesis (work-up procedures) and its environmental fate.[3]
Experimental Protocols for Property Determination
For researchers aiming to validate the physical properties of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate, the following established methodologies are recommended.
Determination of Boiling Point under Reduced Pressure
Given the high boiling point of many halogenated pyridines, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.
Caption: Workflow for determining boiling point under vacuum.
Step-by-Step Methodology:
-
Place a small, precisely measured volume of the sample into a round-bottom flask suitable for distillation.
-
Assemble the vacuum distillation apparatus, ensuring all joints are securely sealed.
-
Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
Once the desired pressure (e.g., 0.01 mmHg) is achieved and stable, begin to gently heat the flask using a heating mantle.[1]
-
Observe the temperature at which a steady stream of condensate is collected. This temperature is the boiling point at that specific pressure.
Determination of Density
The density of a liquid sample can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.
Caption: Workflow for determining the density of a liquid.
Step-by-Step Methodology:
-
Using a calibrated analytical balance, measure the mass of a clean, dry graduated cylinder.[7]
-
Carefully add a precise volume (e.g., 5.00 mL) of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate to the graduated cylinder.
-
Record the new mass of the graduated cylinder containing the liquid.
-
The mass of the liquid is the difference between the two measurements.
-
Calculate the density by dividing the mass of the liquid by its volume.[8]
Synthesis and Reactivity Insights
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is typically synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. This precursor is often produced through a series of chlorination and fluorination reactions starting from materials like 3-picoline.[9] The conversion of the pyridine to the isonicotinate ester likely involves a carboxylation reaction followed by esterification. The presence of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution.
Safety and Handling
As a halogenated organic compound, appropriate safety precautions are essential when handling Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and its precursor. Based on the data for the precursor, it is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment including gloves and safety glasses.[3] The precursor is classified as harmful if swallowed or inhaled, and can cause serious eye damage and skin sensitization.[2] It is also a combustible liquid.
Conclusion
This technical guide has synthesized the available data on the physical properties of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate, providing a crucial resource for researchers in the fields of agrochemical and pharmaceutical development. By supplementing the limited data with a detailed analysis of its key precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, this guide offers a more complete and practical understanding of this important chemical intermediate. The provided experimental workflows serve as a reliable starting point for in-house validation of these critical physical parameters.
References
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Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
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ChemSrc. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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YouTube. (2022, September 13). Estimation of Solvent Boiling Points based on Vacuum. Retrieved from [Link]
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PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]
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Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]
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Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]
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Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved from [Link]
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